2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide
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Description
2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H17F3N6O2S and its molecular weight is 390.39. The purity is usually 95%.
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Scientific Research Applications
Utility in Synthesis of Novel Derivatives
Research has demonstrated the utility of related structures in the synthesis of novel derivatives with potential biological activities. For instance, chloroacetonitrile, when reacted with piperidine and further processed, leads to the creation of novel pyrazole and thiazole derivatives. These compounds have shown promise in various pharmacological and chemical applications, underscoring the versatility of such chemical frameworks in drug development and synthetic chemistry (Khalil et al., 2017).
Antimicrobial and Antitumor Activities
Several studies have synthesized compounds structurally related to the one , demonstrating significant antimicrobial and antitumor activities. For example, the synthesis and evaluation of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been explored, revealing that some of these compounds exhibit promising inhibitory effects on various cancer cell lines, highlighting their potential as leads in anticancer drug development (Albratty et al., 2017).
Antiarhythmic Activity
The synthesis and anti-arrhythmic activity of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives have been investigated, demonstrating the potential of such compounds in addressing cardiovascular disorders. This research illustrates the compound's role in the development of new therapeutic agents for arrhythmia (Abdel‐Aziz et al., 2009).
Chemical Structure and Properties
The structural analysis of related compounds, such as N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, provides insights into their chemical properties and potential interactions with biological targets. Such studies contribute to the understanding of how structural features influence biological activity and stability, facilitating the design of more effective and selective therapeutic agents (Ismailova et al., 2014).
Properties
IUPAC Name |
2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N6O2S/c1-21-11(14(15,16)17)20-23(13(21)25)9-2-5-22(6-3-9)8-10(24)19-12-18-4-7-26-12/h4,7,9H,2-3,5-6,8H2,1H3,(H,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONSURKUADOAOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)NC3=NC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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